molecular formula C10H7N B2679547 3-Ethynyl-2-methylbenzonitrile CAS No. 2445786-87-6

3-Ethynyl-2-methylbenzonitrile

Cat. No. B2679547
CAS RN: 2445786-87-6
M. Wt: 141.173
InChI Key: HWFMVJYBZQNVGB-UHFFFAOYSA-N
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Description

3-Ethynyl-2-methylbenzonitrile is a chemical compound with the molecular formula C10H7N . It has a molecular weight of 141.173.


Synthesis Analysis

The synthesis of similar compounds involves the use of Pd-catalyzed coupling reactions like the Sonogashira coupling reaction . These reactions are useful tools for the formation of new carbon–carbon bonds under mild reaction conditions and are also used for the elaboration of organic compounds in drug and material discovery .


Molecular Structure Analysis

The molecular structure of 3-Ethynyl-2-methylbenzonitrile can be analyzed using various tools such as structural formula editors and 3D model viewers . These tools allow for the conversion of the molecule into a 3D model which can then be viewed and analyzed .


Chemical Reactions Analysis

The study of synthetic reaction mechanisms can provide vital information, enabling the design of new catalysts and methods . Monitoring reactive intermediates can provide insights into the mechanism and kinetics of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethynyl-2-methylbenzonitrile can be analyzed using various methods. For example, its molecular weight and formula can be determined .

Relevant Papers The relevant papers retrieved include a study on the synthesis of similar compounds and a paper on the optical behavior of organic nonlinear optical crystals . These papers provide valuable insights into the synthesis and properties of 3-Ethynyl-2-methylbenzonitrile and similar compounds.

Scientific Research Applications

Synthesis of New Organic Compounds

3-Ethynyl-2-methylbenzonitrile can be used in the synthesis of new organic compounds. For example, it has been used in the synthesis of a novel alkyne 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene . This compound was tested for Sonogashira coupling reaction with different iodoaryl compounds .

Drug Discovery

The compound can play a critical role in drug discovery. Heteroaromatic compounds, such as 3-Ethynyl-2-methylbenzonitrile, have been used as anti-parasitic, antibacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .

Material Discovery

3-Ethynyl-2-methylbenzonitrile can also be used in material discovery. Conjugated heterocyclic compounds have been used in solar cells, transistors, LEDs, biosensors, sensors, and electrochromic devices .

Synthesis of Benzothiophene Derivatives

The compound can be used in the synthesis of benzothiophene derivatives. These derivatives have shown high antibacterial activity against S. aureus ATCC 25923 .

Use in Sonogashira Coupling Reaction

3-Ethynyl-2-methylbenzonitrile can be used in Sonogashira coupling reactions. These reactions are very useful tools for the formation of new carbon–carbon bonds under mild reaction conditions .

Use in Green Semiconductor Materials

The compound can be used in the fabrication of molecular electronics from non-toxic functional materials . The introduction of mixed highly functional substructures of chalcone (-CO-CH=CH-) and ethynylated (C equivalent to C) as building blocks has shown ideal properties .

Mechanism of Action

The mechanism of action of a compound usually refers to the specific biochemical interaction through which it produces its pharmacological effect . This usually includes mention of the specific molecular targets to which the drug binds, such as an enzyme or receptor .

properties

IUPAC Name

3-ethynyl-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N/c1-3-9-5-4-6-10(7-11)8(9)2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFMVJYBZQNVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C#N)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyl-2-methylbenzonitrile

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